molecular formula C28H31N3O2 B5348369 N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide

N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide

Cat. No.: B5348369
M. Wt: 441.6 g/mol
InChI Key: VIKXKYSHVVZEJE-LGUFXXKBSA-N
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Description

N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical properties and potential for various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide typically involves the condensation of 4-(diethylamino)benzaldehyde with 4-methylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is purified using techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide
  • This compound

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[(E)-1-[4-(diethylamino)phenyl]-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O2/c1-5-31(6-2)25-16-12-22(13-17-25)19-26(28(33)29-24-14-10-20(3)11-15-24)30-27(32)23-9-7-8-21(4)18-23/h7-19H,5-6H2,1-4H3,(H,29,33)(H,30,32)/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKXKYSHVVZEJE-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C)/NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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